molecular formula C15H25NO5 B1439804 1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate CAS No. 1301760-11-1

1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate

Cat. No.: B1439804
CAS No.: 1301760-11-1
M. Wt: 299.36 g/mol
InChI Key: BPBIBJIWSKSCNA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a 3-methylbutanoyl group, and two carboxylate groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of a pyrrolidine derivative with tert-butyl chloroformate and 3-methylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the generated hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better safety profiles compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-O-tert-butyl 2-O-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-10(2)9-12(17)20-13(18)11-7-6-8-16(11)14(19)21-15(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBIBJIWSKSCNA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)OC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.